Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate
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Overview
Description
Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of alkanoic acid esters and is characterized by the presence of two 4-(2,4,4-trimethylpentan-2-yl)phenyl groups attached to a decanedioate backbone. This compound is of interest in various fields of scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate typically involves the esterification of decanedioic acid with 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a plasticizer, lubricant additive, and in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory signaling pathways, such as the NF-κB pathway. The compound’s potential anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Known for its antioxidant activity and use in lubricating oil synthesis.
4,4’-Di-tert-octyldiphenylamine: Used as a stabilizer in various industrial applications.
Uniqueness
Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate stands out due to its unique ester structure, which imparts distinct chemical and physical properties. Its dual phenyl groups enhance its stability and reactivity, making it a versatile compound for various applications. Additionally, its potential bioactivity, including antioxidant and anti-inflammatory effects, adds to its significance in scientific research.
Properties
CAS No. |
62421-95-8 |
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Molecular Formula |
C38H58O4 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] decanedioate |
InChI |
InChI=1S/C38H58O4/c1-35(2,3)27-37(7,8)29-19-23-31(24-20-29)41-33(39)17-15-13-11-12-14-16-18-34(40)42-32-25-21-30(22-26-32)38(9,10)28-36(4,5)6/h19-26H,11-18,27-28H2,1-10H3 |
InChI Key |
OPCZWWVRQTYHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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